molecular formula Ni2Si B084013 Siliciure de nickel CAS No. 12059-14-2

Siliciure de nickel

Numéro de catalogue B084013
Numéro CAS: 12059-14-2
Poids moléculaire: 145.472 g/mol
Clé InChI: RUFLMLWJRZAWLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Nickel silicide (Ni2Si) is an intermetallic compound of nickel and silicon . It’s important in microelectronics as it forms at junctions of nickel and silicon . Additionally, thin layers of nickel silicides may have application in imparting surface resistance to nickel alloys .


Synthesis Analysis

Nickel silicide can be synthesized through various methods. One method involves the use of post-metallization annealing treatments in an inert atmosphere on the metal/semiconductor junction . The presence of Ni2Si and NiSi crystalline phases are observed at low temperature annealing, which are then converted to NiSi2 and NiSi when high temperatures are used . Another method involves reacting a nickel (ii) salt and sodium silicide Na4Si4 in the molten LiI–KI inorganic eutectic salt mixture .


Molecular Structure Analysis

The crystal structures of Ni–Si compounds have been investigated at pressures of 0–350 GPa . Two high Ni-content Ni5Si and Ni6Si compounds with 12-coordination Si bonded with Ni were discovered, both showing strong chemical stability in the Earth’s core .


Chemical Reactions Analysis

The physical properties of the Ni/Si interface are strongly influenced by the preparation conditions, principally the metal deposition method and the different post-metallization annealing (PMA) treatments performed . The role of Ni/Si interfaces was further demonstrated by electrical investigation of the fabricated structures .


Physical And Chemical Properties Analysis

Nickel silicide has a molar mass of 145.473 g/mol, a density of 7.40 g/cm3, and a melting point of 1,255 °C . It has a crystal structure that is orthorhombic, with a space group of Pnma, No. 62 . Nickel silicides are generally chemically and thermally stable .

Applications De Recherche Scientifique

Croissance de nanofils et applications

Le siliciure de nickel a été utilisé dans la croissance de nanofils . Ces nanofils ont montré un potentiel élevé pour des applications pratiques en raison de leur nature unidimensionnelle . Ils ont été utilisés comme pointes de microscopie fonctionnelles, capables de lire des informations structurelles et électriques à l'échelle nanométrique . Ils ont également été utilisés pour les émetteurs de champ, ce qui peut réduire la tension d'allumage grâce au champ électrique renforcé aux pointes .

Catalyseur d'hydrogénation

Le this compound a été utilisé comme catalyseur d'hydrogénation général à base de métal non noble . Ce catalyseur a été utilisé pour l'hydrogénation d'une large gamme de composés insaturés . Il permet une réduction efficace des nitroarènes, des carbonyles, des nitriles, des hétérocycles azotés et des liaisons carbone-carbone insaturées .

Fabrication de dispositifs semi-conducteurs

Le this compound a été utilisé à différentes étapes de la fabrication de dispositifs semi-conducteurs . Il permet une faible résistance de contact entre les dispositifs et l'interconnexion, offrant des avantages tels qu'un courant d'entraînement plus élevé, une consommation d'énergie inférieure et une fiabilité améliorée .

Interconnexions en nanoélectronique

Le this compound a été utilisé comme interconnexions en nanoélectronique <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250098 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634642-

Mécanisme D'action

Target of Action

Nickel silicide (Ni2Si) primarily targets the metal/semiconductor junction in microelectronic devices . It is used in both Schottky and ohmic contacts on n-type Si substrates . The compound plays a crucial role in modern electronic devices technology due to its low resistivity and high thermal stability .

Mode of Action

Nickel silicide interacts with its targets through a process known as silicidation, which involves the reaction between nickel and silicon . The X-ray diffraction measurements have shown the presence of Ni2Si and NiSi crystalline phases at low-temperature annealing, which are then converted to NiSi2 and NiSi when high temperatures are used . This interaction results in significant improvements in the microstructure changes and the electrical parameters of the devices .

Biochemical Pathways

The formation of nickel silicide phases is influenced by the preparation conditions, principally the metal deposition method and the different post-metallization annealing treatments . The bounding dislocations of a nickel silicide phase represent one of the keys to understand the changes in electrical properties .

Pharmacokinetics

The compound’s properties such as low resistivity, high thermal stability, and low silicon consumption are critical for its function and stability .

Result of Action

The result of nickel silicide’s action is a significant reduction in the contact resistance, transfer length, and specific contact resistivity of the devices . In the case of Schottky diodes, an increase in the current with almost two orders of magnitude after a post-metallization annealing at a temperature of 900 °C has been observed .

Action Environment

The action of nickel silicide is influenced by environmental factors such as temperature and the presence of silicon. The formation of different nickel silicide phases (Ni2Si, NiSi, and NiSi2) depends on the annealing temperature . Moreover, the presence of silicon is essential for the silicidation process .

Safety and Hazards

Nickel silicide should be handled with care. Avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . It’s not classified as dangerous goods .

Orientations Futures

Nickel silicide has potential as coatings for nickel-based superalloys and stainless steel, due to their corrosion, oxidation, and wear resistance . It has been investigated as a hydrogenation catalyst for unsaturated hydrocarbons . Recent research has found that nanostructured nickel silicide can be an efficient catalyst for green hydrogen production .

Propriétés

InChI

InChI=1S/2Ni.Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFLMLWJRZAWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si](=[Ni])=[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ni2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.472 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12059-14-2
Record name Nickel silicide (Ni2Si)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012059142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel silicide (Ni2Si)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dinickel silicide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.836
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does nickel silicide form?

A1: Nickel silicide forms through a reaction between nickel and silicon at elevated temperatures. This reaction can produce different phases of nickel silicide, with nickel monosilicide (NiSi) and nickel disilicide (NiSi2) being the most relevant for technological applications. [, , ]

Q2: What factors influence the phase formation of nickel silicide?

A2: Several factors influence the resulting phase, including:

  • Annealing temperature: Lower temperatures favor Ni2Si formation, while higher temperatures promote NiSi and eventually NiSi2 formation. [, , ]
  • Annealing time: Longer annealing times allow for more complete reactions and phase transformations. []
  • Nickel thickness: The initial nickel thickness determines the amount of silicon consumed and influences the final silicide thickness and phase. [, ]
  • Presence of dopants: Dopants in the silicon substrate, such as nitrogen or hydrogen, can impact the silicide formation temperature and resulting microstructure. [, ]

Q3: What is the difference between NiSi and NiSi2?

A3: While both are nickel silicides, they differ in their properties:

  • Resistivity: NiSi exhibits lower resistivity than NiSi2, making it desirable for low-resistance contacts. [, , ]
  • Thermal stability: NiSi2 is generally more thermally stable than NiSi, which tends to agglomerate at higher temperatures. [, , ]
  • Crystal structure: NiSi and NiSi2 possess different crystal structures, influencing their growth behavior and properties. [, ]

Q4: What is the role of a diffusion barrier in nickel silicide formation?

A4: A diffusion barrier, often a thin layer of titanium nitride (TiN), can be employed to prevent the uncontrolled reaction between nickel and silicon during silicide formation. This ensures a controlled silicide thickness and prevents the formation of high-resistivity phases. [, , ]

Q5: Why is nickel silicide important for semiconductor devices?

A5: Nickel silicide finds extensive use in semiconductor devices due to its advantageous properties:

  • Low resistivity: This enables low-resistance contacts for source, drain, and gate electrodes, improving device performance. [, , ]
  • Compatibility with silicon technology: Nickel silicide can be integrated into existing silicon fabrication processes. [, ]
  • Scalability: Nickel silicide formation can be controlled at the nanoscale, making it suitable for advanced transistors. [, , ]

Q6: What are the challenges associated with using nickel silicide in nanoscale devices?

A6: Scaling down to the nanoscale introduces challenges:

  • Agglomeration: NiSi is prone to agglomeration at high temperatures, leading to increased resistance and device failure. [, , , ]
  • Silicon consumption: The reaction between nickel and silicon consumes silicon, which can be detrimental in thin-film devices. [, ]
  • Stress generation: The formation of nickel silicide can induce stress in the silicon substrate, potentially impacting device reliability. []

Q7: How can the thermal stability of nickel silicide be improved?

A7: Several methods can enhance the thermal stability of nickel silicide:

  • Alloying with other metals: Adding elements like cobalt, platinum, or palladium can improve the thermal stability of NiSi. [, , ]
  • Capping layers: Using capping layers like titanium nitride can suppress agglomeration during high-temperature processing. [, ]
  • Optimizing annealing conditions: Carefully controlling the annealing temperature and time can minimize agglomeration. [, ]

Q8: How is nickel silicide used in micromachining?

A8: Nickel silicide demonstrates excellent resistance to wet etching in potassium hydroxide (KOH). This property makes it suitable as a mask material for silicon bulk micromachining, enabling the fabrication of microstructures and compliant mechanisms. [, ]

Q9: Can nickel silicide be used in other applications beyond microelectronics?

A9: Yes, research explores nickel silicide for other applications:

  • Solar cells: It can act as an interlayer in tandem solar cells, improving electrical connection and fill factor. [, ]
  • Friction materials: Adding nickel silicide to copper-based friction materials enhances their properties, reducing friction coefficient and wear rate. []
  • Field emission devices: Nickel silicide nanowire arrays show potential as field emitters due to their low turn-on field and high field enhancement factor. []

Q10: How is computational chemistry used to study nickel silicide?

A10: Computational methods, such as density functional theory (DFT), provide insights into:

  • Electronic structure: Determining the electronic band structure and density of states of different nickel silicide phases. []
  • Phase stability: Predicting the stability of various phases as a function of temperature and pressure. []
  • Interface properties: Investigating the atomic and electronic structure at the interface between nickel silicide and silicon. [, ]

Q11: What characterization techniques are used to study nickel silicide formation?

A11: Various techniques are employed for characterization:

  • X-ray diffraction (XRD): Identifies the crystalline phases present in the formed silicide. [, , , ]
  • Transmission electron microscopy (TEM): Provides high-resolution imaging of the silicide microstructure, including grain size and interface morphology. [, , , ]
  • Scanning electron microscopy (SEM): Offers surface morphology and cross-sectional analysis of the silicide layers. [, , , ]
  • Auger electron spectroscopy (AES): Determines the elemental composition and depth profile of the formed silicide. [, , ]
  • Electrical measurements: Sheet resistance measurements assess the electrical properties of the silicide films. [, , , ]

Q12: What are the current research directions in the field of nickel silicide?

A12: Ongoing research focuses on:

  • Further improving thermal stability: Exploring new alloying elements and processing techniques to enhance the stability of NiSi for advanced nodes. [, , ]
  • Understanding nanoscale effects: Investigating the influence of nanoscale dimensions on silicide formation and properties. [, , ]
  • Exploring alternative applications: Expanding the use of nickel silicide beyond microelectronics, such as in energy and sensing applications. [, , ]

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